N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide
Description
This compound features a spirocyclic xanthene-benzofuran core substituted with dimethylamino groups at the 3' and 6' positions, a ketone at the 3-position, and an azidopropyl-carboxamide side chain at the 4-position. The spiroxanthene scaffold is known for its fluorescence properties, while the azide group enables bioorthogonal click chemistry, making it valuable in molecular imaging and bioconjugation applications .
Properties
IUPAC Name |
N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O4/c1-33(2)17-9-11-20-23(15-17)37-24-16-18(34(3)4)10-12-21(24)28(20)22-8-5-7-19(25(22)27(36)38-28)26(35)30-13-6-14-31-32-29/h5,7-12,15-16,20,23H,6,13-14H2,1-4H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRBDGHKAQZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC(=C5C(=O)O3)C(=O)NCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the spirobenzofuran core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirobenzofuran structure.
Introduction of the dimethylamino groups: This is typically achieved through nucleophilic substitution reactions using dimethylamine.
Azidation: The azide group is introduced via a substitution reaction using sodium azide.
Coupling and final modifications: The final step involves coupling the azidopropyl group to the spirobenzofuran core and making any necessary modifications to achieve the desired compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazoles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for click chemistry such as copper(I) iodide.
Scientific Research Applications
N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used to label biomolecules, such as proteins and nucleic acids, for imaging and tracking purposes.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding capabilities.
Mechanism of Action
The mechanism of action of N-(3-azidopropyl)-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves its ability to participate in click chemistry reactions. The azide group can react with alkyne groups in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The dimethylamino groups can also interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Research Implications
The structural uniqueness of the target compound lies in its combination of a spiroxanthene fluorophore with an azidopropyl side chain. This design bridges fluorescence detection and modular bioconjugation, outperforming analogues like S3 in applications requiring covalent tagging (e.g., live-cell imaging). However, its solubility limitations highlight the need for further derivatization, such as PEGylation, to enhance biocompatibility .
Biological Activity
N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide, also known by its CAS number 1557372-54-9, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound features a unique spirocyclic structure combined with an azide functional group, which is known for its utility in bioorthogonal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C28H30N6O4, with a molecular weight of approximately 514.6 g/mol. The compound exhibits fluorescence properties, making it suitable for applications in imaging and tracking biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N6O4 |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 1557372-54-9 |
| Structure | Spiro[2-benzofuran] |
The biological activity of this compound can be attributed to its azide group, which allows it to participate in click chemistry reactions. Specifically, it can engage in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages that are useful for bioconjugation applications. This mechanism enables the compound to be utilized for targeted delivery systems and as a fluorescent probe in various biological assays.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The spirocyclic structure may interact with specific cellular targets involved in cell proliferation.
- Fluorescent Properties : The compound serves as a fluorescent dye, which can be utilized in Förster Resonance Energy Transfer (FRET) applications. Its ability to emit light upon excitation makes it valuable for tracking cellular processes.
- Bioorthogonal Chemistry : Due to its azide functionality, the compound can be employed in bioorthogonal labeling techniques, facilitating the study of biomolecular interactions without interfering with native biochemical pathways.
Case Studies
Several studies have investigated the biological activity and applications of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was hypothesized to involve disruption of mitochondrial function leading to apoptosis .
- Imaging Applications : In another study focused on imaging techniques, researchers utilized the fluorescent properties of this compound to visualize cellular processes in live cells. The results indicated that the compound could effectively label specific organelles without significant cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
